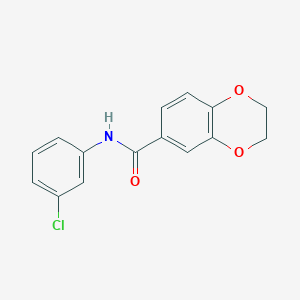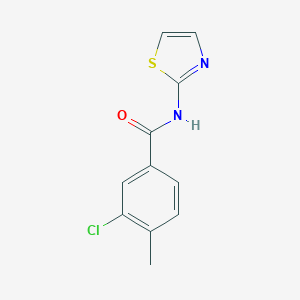![molecular formula C20H23N3O4S2 B251764 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of chemistry and biology.
Mechanism of Action
The mechanism of action of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is complex and not yet fully understood. Studies have shown that this compound can interact with various targets in the body, including enzymes and receptors. This interaction can lead to various biochemical and physiological effects, such as the inhibition of cancer cell growth and the modulation of the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the target and the concentration of the compound. Studies have shown that this compound can inhibit the activity of various enzymes, such as topoisomerase and histone deacetylase, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to modulate the immune system by regulating the production of cytokines and the activity of immune cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments are its potential applications in various fields, its ability to inhibit cancer cell growth, and its immunomodulatory effects. However, the limitations of using this compound include its complex synthesis process, its potential toxicity, and the lack of understanding of its mechanism of action.
Future Directions
For the study of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as infectious diseases and inflammation. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Synthesis Methods
The synthesis of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,4-dimethoxybenzoyl chloride with thiosemicarbazide, followed by the reaction with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This process yields the final product, which can be purified through various techniques such as recrystallization and chromatography.
Scientific Research Applications
The use of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in scientific research has been extensive. This compound has been found to have potential applications in various fields, including cancer research, neurology, and immunology. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function, making it a potential treatment for neurological disorders such as Alzheimer's disease. Furthermore, this compound has been found to have immunomodulatory effects, making it a potential treatment for autoimmune diseases.
Properties
Molecular Formula |
C20H23N3O4S2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H23N3O4S2/c1-10-4-6-12-15(8-10)29-19(16(12)17(21)24)23-20(28)22-18(25)11-5-7-13(26-2)14(9-11)27-3/h5,7,9-10H,4,6,8H2,1-3H3,(H2,21,24)(H2,22,23,25,28) |
InChI Key |
VOXFOBICMFOULJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)


![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)
